molecular formula C15H20BClO2 B2479294 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246490-55-9

2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2479294
CAS No.: 2246490-55-9
M. Wt: 278.58
InChI Key: VRUOABSEWNCALW-NWDGAFQWSA-N
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Description

2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and properties make it a valuable tool in synthetic organic chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylcyclopropane with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the initial formation of the cyclopropyl ring, followed by the introduction of the boronic acid moiety. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents, to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications, such as drug synthesis and material science.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. It is also used in the development of bioactive molecules for therapeutic purposes.

Medicine: In medicinal chemistry, 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential as a drug candidate. Its unique structure allows for the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its ability to form stable complexes with various metals and other elements.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids, such as phenylboronic acid and benzeneboronic acid, share similar properties but differ in their substituents and reactivity.

  • Cyclopropyl Derivatives: Compounds like cyclopropylboronic acid and cyclopropylamine have similar structural features but exhibit different chemical behaviors.

Uniqueness: 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific stereochemistry and the presence of the chlorophenyl group, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUOABSEWNCALW-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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